

# 1-Acetyl-4-(4-tolyl)thiosemicarbazide CAS number and molecular weight

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## Compound of Interest

Compound Name:	1-Acetyl-4-(4-tolyl)thiosemicarbazide
Cat. No.:	B121992

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## An In-depth Technical Guide to 1-Acetyl-4-(4-tolyl)thiosemicarbazide

This technical guide provides a comprehensive overview of **1-Acetyl-4-(4-tolyl)thiosemicarbazide**, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and potential biological activities.

## Core Compound Information

**1-Acetyl-4-(4-tolyl)thiosemicarbazide** is a derivative of thiosemicarbazide, a class of compounds known for a wide range of biological activities. The structure features an acetyl group at the N-1 position and a 4-tolyl (p-methylphenyl) group at the N-4 position of the thiosemicarbazide backbone.

Property	Value	Reference
CAS Number	152473-68-2	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>13</sub> N <sub>3</sub> OS	
Molecular Weight	223.3 g/mol	<a href="#">[1]</a>
InChI Key	AYSWCAAZWCKZCI-UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis and Characterization

The synthesis of **1-Acetyl-4-(4-tolyl)thiosemicarbazide** is typically achieved through the nucleophilic addition of acetic hydrazide to 4-tolyl isothiocyanate.[\[1\]](#) This reaction is a common and efficient method for the preparation of 1,4-disubstituted thiosemicarbazides.

## Experimental Protocol: Synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide

This protocol is a generalized procedure based on established methods for synthesizing similar thiosemicarbazide derivatives.

### Materials:

- Acetic hydrazide
- 4-Tolyl isothiocyanate
- Anhydrous methanol or ethanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath

- Büchner funnel and filter paper
- Recrystallization solvent (e.g., ethanol)

**Procedure:**

- Dissolve equimolar amounts of acetic hydrazide in anhydrous methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
- To this solution, add an equimolar amount of 4-tolyl isothiocyanate dropwise while stirring at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature. The solid product is expected to precipitate out of the solution.
- Collect the precipitate by vacuum filtration using a Büchner funnel and wash the solid with a small amount of cold solvent (the same solvent used for the reaction).
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure **1-Acetyl-4-(4-tolyl)thiosemicarbazide**.
- Dry the purified crystals under vacuum.

**Characterization:** The structure of the synthesized compound should be confirmed using standard analytical techniques:

- **<sup>1</sup>H NMR Spectroscopy:** Expected signals would include those for the acetyl methyl protons, the tolyl methyl protons, the aromatic protons of the tolyl group, and the NH protons of the thiosemicarbazide backbone. The methyl protons of the acetyl group are anticipated to appear as a sharp singlet.
- **<sup>13</sup>C NMR Spectroscopy:** Characteristic signals for the carbonyl carbon of the acetyl group, the thiocarbonyl carbon (C=S), and the carbons of the tolyl group are expected.

- FT-IR Spectroscopy: Key vibrational bands would be observed for N-H, C=O, and C=S stretching.
- Mass Spectrometry: To confirm the molecular weight of the compound.
- Elemental Analysis: To determine the elemental composition (C, H, N, S).

## Potential Biological Activities

While specific biological data for **1-Acetyl-4-(4-tolyl)thiosemicarbazide** is limited in publicly available literature, the thiosemicarbazide scaffold is a well-established pharmacophore with a broad spectrum of activities, including anticancer, antibacterial, antifungal, and antiviral properties. The biological activity of thiosemicarbazide derivatives is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes.

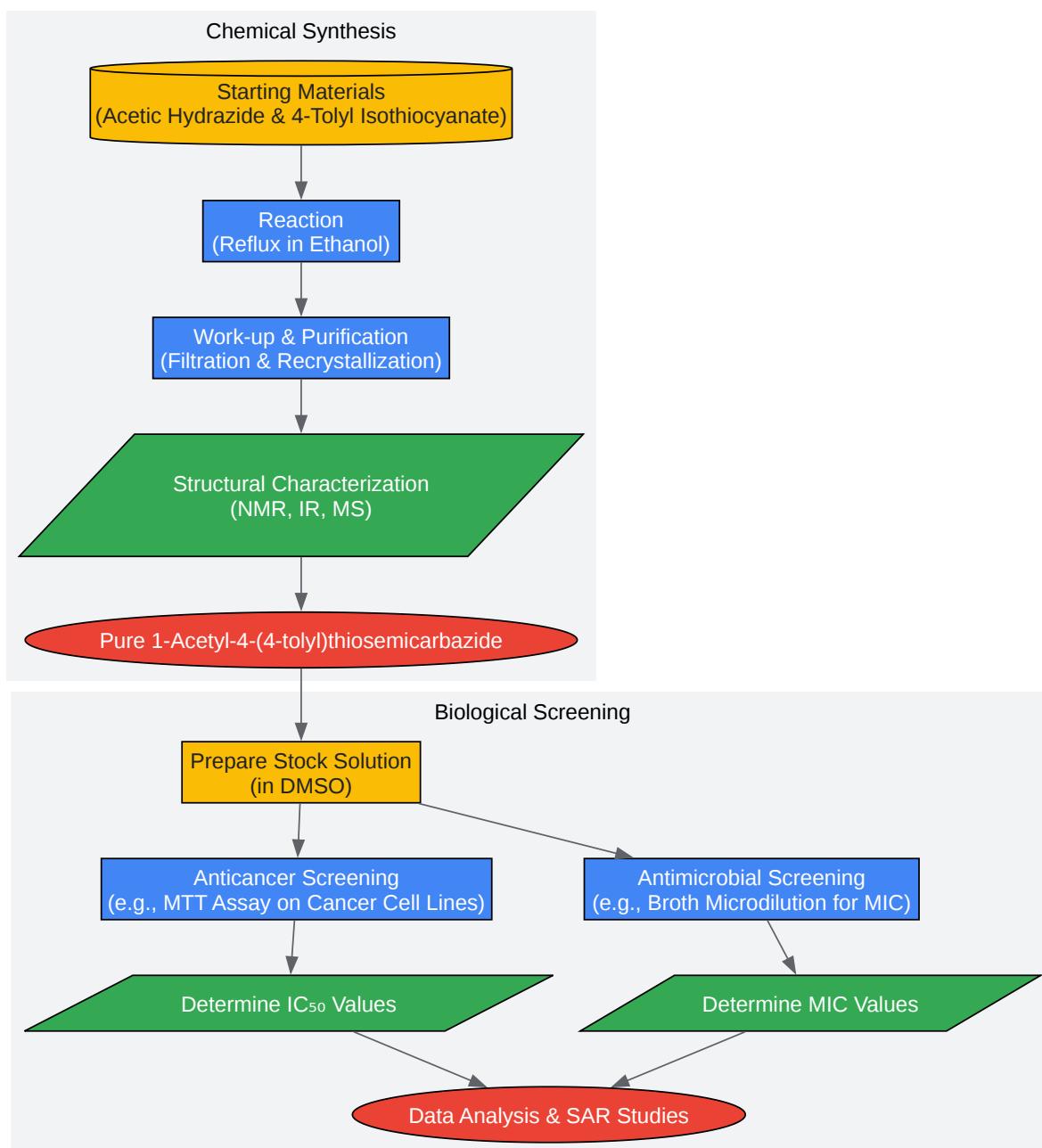
The following table summarizes the reported biological activities of structurally related thiosemicarbazide derivatives to provide context for the potential of **1-Acetyl-4-(4-tolyl)thiosemicarbazide**.

Compound/Derivative Class	Biological Activity	Cell Line/Organism	Reported IC <sub>50</sub> /MIC	Reference
N(4)-tolyl-2-acetylpyridine thiosemicarbazon es	Anticancer	U-87 and T-98 human glioma cells	Not specified, but some complexes were more active than cisplatin	[2]
1-(4-Fluorophenoxyac etyl)-4-substituted thiosemicarbazid es	Anticancer	LNCaP (prostate cancer)	IC <sub>50</sub> = 108.14 μM for the most active compound	
Trifluoromethylph enyl-substituted thiosemicarbazid es	Antibacterial	Gram-positive bacteria	MIC values in the range of 3.9–250 μg/mL	
4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazid es	Anticancer	MCF-7 (breast cancer)	IC <sub>50</sub> = 8–15 μM	[1]
1-(Pyridinecarbonyl)-4-substituted thiosemicarbazid es	Anticancer	HepG2 (liver cancer)	IC <sub>50</sub> = 20–50 μM	[1]

## Experimental Workflows and Signaling Pathways

To facilitate further research and development of thiosemicarbazide derivatives, a general workflow for their synthesis and biological screening is presented below.

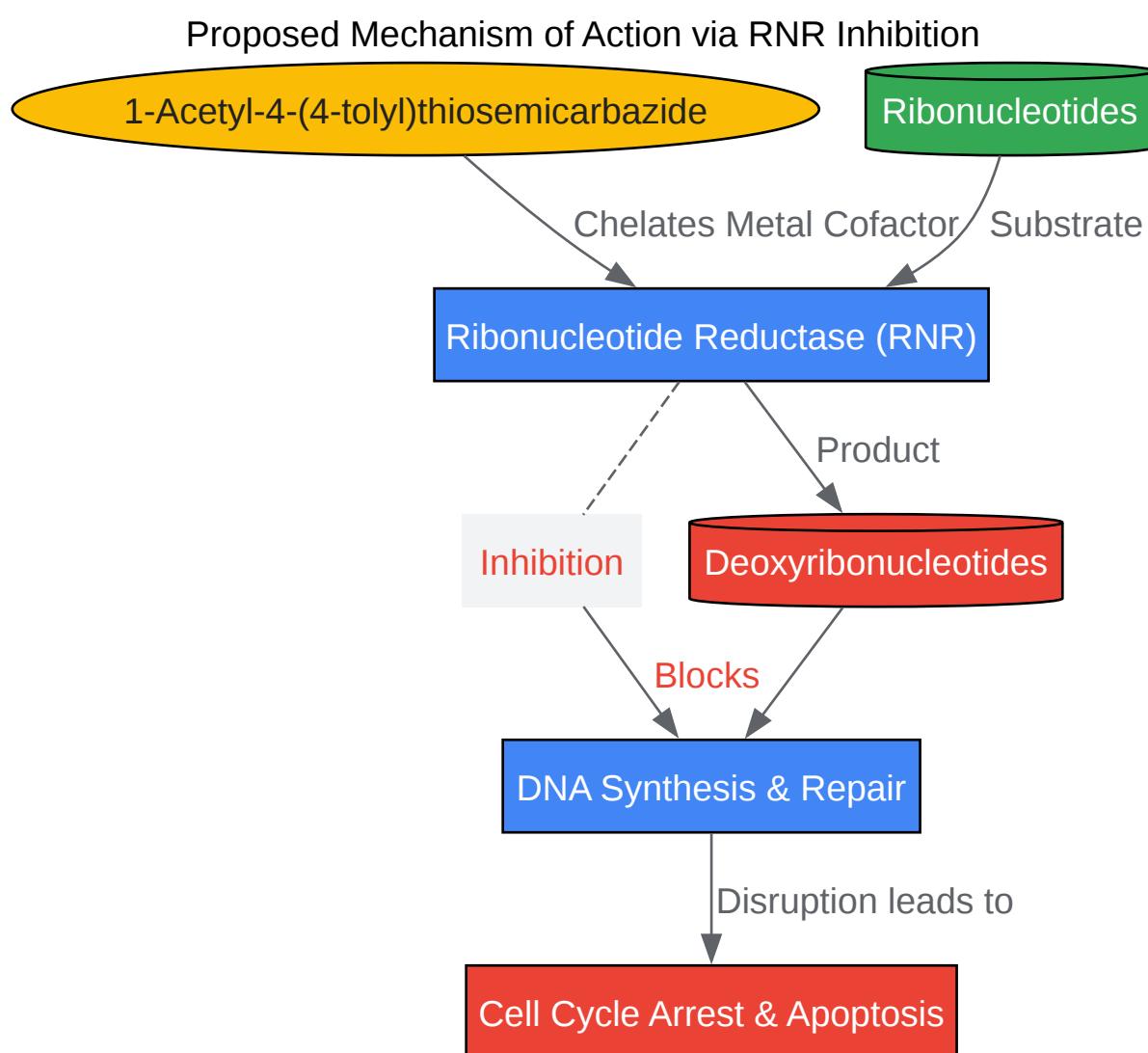
## General Workflow for Synthesis and Screening of Thiosemicarbazide Derivatives

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Caption: General workflow from synthesis to biological evaluation.

## Potential Mechanism of Action: Inhibition of Ribonucleotide Reductase

While the specific molecular targets of **1-Acetyl-4-(4-tolyl)thiosemicarbazide** are not yet elucidated, a primary mechanism of action for many biologically active thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR). RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. By chelating the iron or other metal cofactors in the active site of RNR, thiosemicarbazones can effectively inhibit its function, leading to the depletion of the deoxyribonucleotide pool and subsequent cell cycle arrest and apoptosis in cancer cells.



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Caption: Potential mechanism via Ribonucleotide Reductase inhibition.

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